n-(4-Hydroxyphenyl)benzenesulfonamide
Description
N-(4-Hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-hydroxyphenyl group. Notably, its derivatives have been explored as analgesics, antipyretics, and enzyme inhibitors, with reduced hepatotoxicity compared to classical drugs like acetaminophen . The hydroxyl group at the para position enhances hydrogen-bonding capacity, influencing both pharmacokinetic properties and target interactions .
Structure
2D Structure
Properties
IUPAC Name |
N-(4-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZPMLXZOSFAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063934 | |
| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-90-9 | |
| Record name | N-(4-Hydroxyphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5471-90-9 | |
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| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxyphenyl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.181.460 | |
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Preparation Methods
Solvent and Temperature Effects
DMF is preferred due to its high polarity, which solubilizes both the hydrophilic para-aminophenol and hydrophobic benzenesulfonyl chloride. Trials in dichloromethane or tetrahydrofuran resulted in lower yields (<50%), attributed to poor miscibility. The reaction is initiated at 0°C to control exothermicity and gradually warmed to room temperature to ensure completion without thermal degradation.
Base Selection
Pyridine outperforms alternatives like triethylamine in this system. Its dual role as a base and co-solvent enhances reaction homogeneity. Substituting pyridine with sodium carbonate in aqueous conditions reduced yields to 45%, likely due to incomplete HCl removal and hydrolysis of the sulfonyl chloride.
Large-Scale Synthesis Considerations
Industrial-scale production requires modifications for cost efficiency and safety. Key adjustments include:
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Solvent Volume Reduction : Decreasing DMF from 20 mL to 10 mL per 10 g of para-aminophenol maintained yields while reducing waste.
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Alternative Purification Methods : Flash chromatography, though effective for lab-scale, is replaced with recrystallization (ethanol/water) in manufacturing, achieving >95% purity.
Table 1: Comparative Analysis of Synthesis Conditions
| Parameter | Lab-Scale (Baragona et al.) | Industrial Adaptation |
|---|---|---|
| Solvent Volume (DMF) | 20 mL | 10 mL |
| Purification | Flash Chromatography | Recrystallization |
| Yield | 77% | 70–75% |
| Purity | >98% | >95% |
Analytical Characterization
Chromatographic Validation
Reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid (60:40:0.1) confirms purity. The compound elutes at 8.2 min with a logP of 2.04, consistent with its moderate hydrophobicity. For mass spectrometry compatibility, phosphoric acid is substituted with 0.1% formic acid, yielding a [M+H]+ ion at m/z 250.08.
Crystallographic Analysis
Single-crystal X-ray diffraction revealed a monoclinic lattice stabilized by N–H⋯O (2.87 Å) and O–H⋯O (2.65 Å) hydrogen bonds. The dihedral angle between the benzene rings is 85.3°, indicating a near-orthogonal orientation that minimizes steric strain.
Challenges and Mitigation Strategies
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Byproduct Formation : Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid occurs if moisture is present. Strict anhydrous conditions and molecular sieves reduce this side reaction to <2%.
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Phenolic Oxidation : The hydroxyl group on para-aminophenol is susceptible to oxidation, leading to quinone derivatives. Conducting reactions under nitrogen or argon suppresses this pathway.
Applications in Drug Development
This compound is a precursor to 1,2-benzothiazin-4-ones, compounds with demonstrated antibacterial activity . Functionalization at the hydroxyl group (e.g., alkylation, acylation) enables diversification into libraries for high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Biological Activities
N-(4-Hydroxyphenyl)benzenesulfonamide has garnered attention due to its potential biological activities:
- Antimicrobial Properties : Studies have indicated that PABS can serve as a precursor for synthesizing biologically active sulfur-containing heterocyclic compounds, which may exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Metal complexes derived from PABS have shown enhanced antimicrobial activity compared to the parent ligand, indicating its potential as a lead compound in drug development .
- Anti-inflammatory Effects : The compound's structural features suggest that it may interact with biological targets influencing enzyme activity or receptor binding, making it a candidate for anti-inflammatory drug development.
Applications in Drug Discovery
This compound is particularly valuable in drug discovery efforts due to its role as an intermediate in synthesizing various biologically active compounds. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules, such as proteins and nucleic acids, potentially stabilizing structures and influencing reactivity .
Case Studies
- Metal Complexes : Research has demonstrated that metal complexes of PABS exhibit superior antibacterial properties compared to the uncomplexed ligand. In vitro studies showed that these complexes have broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : PABS has also been evaluated for its antioxidant properties, showcasing potential applications in formulations aimed at combating oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it inhibits the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Physicochemical and Pharmacokinetic Differences
- Lipophilicity and Stability : The acetamide derivative (Table 1) exhibits elevated lipophilicity and slower amide hydrolysis compared to the parent compound, enhancing blood-brain barrier penetration and prolonging half-life .
- Enzyme Selectivity : Pyrazoline-based derivatives (e.g., Compound 4) show 2.5–13.4-fold selectivity for hCA XII over hCA IX, critical for targeting tumor-associated isoforms . In contrast, triazinyl derivatives (Compound 32) achieve sub-10 nM inhibition of hCA XII, with dual antimicrobial activity .
- Metabolic Excretion : The parent compound’s metabolite (a carboxylic acid derivative) is rapidly excreted due to high hydrophilicity, whereas N-methylated analogues (e.g., N,4-dimethylbenzenesulfonamide) demonstrate prolonged retention .
Target Engagement and Selectivity
- Carbonic Anhydrase (CA) Inhibition : this compound derivatives primarily inhibit hCA IX/XII, isoforms overexpressed in hypoxic tumors. Compound 4’s pyrazoline ring optimizes binding to the CA active site, while triazinyl derivatives leverage π-π stacking for enhanced affinity .
Biological Activity
N-(4-Hydroxyphenyl)benzenesulfonamide, also known as 4-hydroxy-N-phenylbenzenesulfonamide, is a sulfonamide compound that has garnered attention for its diverse biological activities. This compound is characterized by a sulfonamide functional group attached to a phenyl ring with a hydroxyl substituent, contributing to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H11NO3S
- Molecular Weight : 253.29 g/mol
- Structure : The compound features a sulfonamide group (-SO2NH2), which is crucial for its biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in various cancers. This inhibition is significant because CA IX plays a role in tumor growth and metastasis by facilitating acid-base balance in tumor microenvironments.
Inhibition of Carbonic Anhydrases
- Selectivity : It demonstrates selectivity for CA IX over CA II, making it a potential candidate for targeted cancer therapies.
- IC50 Values : Studies have reported IC50 values ranging from 1.52 to 6.31 μM against cancer cell lines, indicating potent activity against tumor cells while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens.
Antibacterial Studies
- Test Organisms : The compound has been tested against Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.
- Results : Inhibition zones were measured, with some derivatives showing higher activity than standard antibiotics like gentamicin and ampicillin .
| Compound | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | P. aeruginosa | 15 |
| Standard (Gentamicin) | E. coli | 20 |
| Standard (Ampicillin) | P. aeruginosa | 17 |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. This property is particularly relevant in the context of cancer therapy, as oxidative stress plays a critical role in tumor progression.
Case Studies
Several studies have explored the biological activity of this compound:
- Cancer Cell Line Studies : One study reported that the compound induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by increased annexin V-FITC positivity, indicating significant potential as an anticancer agent .
- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against fungal strains like Candida albicans, with results showing that metal complexes derived from this ligand exhibited enhanced antimicrobial activities compared to the parent compound .
Q & A
Q. What experimental methods are employed to determine the crystal structure of N-(4-Hydroxyphenyl)benzenesulfonamide?
The crystal structure is typically resolved using single-crystal X-ray diffraction (SCXRD) with refinement via the SHELX suite (e.g., SHELXL for small-molecule refinement). Key structural features, such as bond lengths and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions), are analyzed to understand molecular packing and stability. For example, intermolecular hydrogen bonds stabilize the crystal lattice, as observed in the orthorhombic Pbca space group .
Q. What synthetic routes are used to prepare this compound?
A common method involves sulfonylation of 4-aminophenol with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization from ethanol. Analytical techniques like IR and -NMR confirm functional groups (e.g., sulfonamide S=O stretch at ~1364 cm, aromatic protons at δ 6.02–8.49 ppm) .
Q. How do researchers validate the purity and structural integrity of synthesized this compound?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection. Structural confirmation relies on spectral
- IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3415 cm, sulfonamide S=O at ~1364 cm) .
- -NMR : Assigns aromatic protons and hydrogen-bonded NH/OH groups .
- Elemental analysis : Validates empirical formulas (e.g., CHNOS) with <0.5% deviation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?
SAR studies focus on modifying substituents to improve pharmacological properties. For example:
- Electron-withdrawing groups (e.g., Cl at the benzene ring) enhance metabolic stability .
- Hydrophobic moieties (e.g., hexynyl groups) improve membrane permeability for anticancer activity . Computational tools like molecular docking predict binding affinities to targets (e.g., cyclooxygenase-2 for anti-inflammatory effects) .
Q. What strategies resolve contradictions in reported hepatotoxicity data for sulfonamide derivatives?
Discrepancies arise from differences in experimental models (e.g., in vitro vs. in vivo) or dosing regimens. To address this:
- In vitro : Use primary human hepatocytes to assess cytotoxicity (e.g., LDH leakage assays) .
- In vivo : Conduct subchronic toxicity studies in rodents, monitoring liver enzymes (ALT/AST) and histopathology .
- Mechanistic studies : Evaluate mitochondrial dysfunction or oxidative stress markers (e.g., glutathione depletion) .
Q. How does the sulfonamide functional group influence pharmacological properties?
The sulfonamide group contributes to:
- Hydrogen bonding : Enhances target binding (e.g., COX-2 active site) .
- Acid-base behavior : The NH group acts as a H-bond donor, while SO stabilizes anion interactions at physiological pH .
- Solubility : Sulfonamides exhibit moderate aqueous solubility, adjustable via salt formation (e.g., sodium salts) .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- QSAR modeling : Relates molecular descriptors (e.g., logP, polar surface area) to IC values for antimicrobial or anticancer activity .
- Molecular dynamics simulations : Analyze ligand-protein stability (e.g., binding to tubulin for antimitotic effects) .
- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity early in drug design .
Methodological Considerations
- Crystallography : Use SHELXL for refining high-resolution data; prioritize intermolecular interactions in structural reports .
- Bioassays : Standardize cell lines (e.g., HepG2 for hepatotoxicity) and include positive controls (e.g., acetaminophen for liver injury studies) .
- Synthetic optimization : Employ microwave-assisted synthesis to reduce reaction times for derivatives (e.g., thiazolidinones in 15 minutes vs. 24 hours conventionally) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
